molecular formula C19H22N4O3S2 B2566668 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1448123-97-4

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2566668
CAS No.: 1448123-97-4
M. Wt: 418.53
InChI Key: ALLQEMOPAQWSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a complex structure incorporating a 1,2,4-triazole core, a cyclopropyl group, a thiophene ring, and a 2,5-dimethylbenzenesulfonamide moiety. Compounds with this 1,2,4-triazolone scaffold are of significant interest in medicinal chemistry and drug discovery research for their potential as key intermediates or for building more complex biologically active molecules . Researchers can utilize this compound in various exploratory studies, including but not limited to, the synthesis of novel heterocyclic compounds, the investigation of structure-activity relationships (SAR), and as a building block in the development of potential enzyme inhibitors. The presence of both hydrogen bond donor and acceptor sites, along with aromatic systems, makes it a versatile fragment in chemical biology. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-13-5-6-14(2)17(12-13)28(25,26)20-9-10-22-19(24)23(15-7-8-15)18(21-22)16-4-3-11-27-16/h3-6,11-12,15,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLQEMOPAQWSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and incorporates cyclopropyl and thiophene moieties, which are known to enhance biological interactions. Its molecular formula is C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of approximately 364.43 g/mol. The presence of a sulfonamide group is significant for its pharmacological activity.

Property Value
Molecular FormulaC₁₇H₂₀N₄O₃S
Molecular Weight364.43 g/mol
StructureContains triazole and thiophene rings

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens:

  • Antifungal Activity : The compound shows potential antifungal properties, particularly against strains resistant to conventional treatments.
  • Antibacterial Activity : In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that similar sulfonamide derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. The IC50 values for related compounds have been reported in the range of 19 to 42 μM for COX inhibition .

Synthesis

The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the cyclopropyl and thiophene groups via electrophilic substitution.
  • Final sulfonamide formation through reaction with sulfonyl chlorides.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of various triazole derivatives included this compound as part of a broader investigation into new antimicrobial agents. Results indicated that it exhibited significant inhibition against both S. aureus and E. coli, supporting its potential as a therapeutic agent .

Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory mechanism demonstrated that compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2,5-dimethylbenzenesulfonamide effectively reduced the expression of inflammatory markers in RAW264.7 macrophages .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other 1,2,4-triazole derivatives with sulfonamide or aryl substituents. Key analogues include:

Compound Name/Class Substituents/Modifications Key Functional Groups
Target Compound Cyclopropyl, thiophen-2-yl, 2,5-dimethylbenzenesulfonamide 1,2,4-triazole, sulfonamide, thiophene, cyclopropane
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones X = H, Cl, Br; 2,4-difluorophenyl Triazole-thione, sulfonyl, halogenated aryl
S-Alkylated 1,2,4-triazoles (e.g., 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(aryl)ethanones X = H, Cl, Br; aryl = phenyl/4-fluorophenyl Triazole-thioether, ketone, sulfonyl
Thiazol-5-ylmethyl derivatives (e.g., Pharmacopeial Forum PF 43(1) compounds ) Thiazole, imidazolidinone, ureido groups Thiazole, imidazolidinone, carbamate

Key Observations :

  • The target compound’s thiophen-2-yl group distinguishes it from halogenated aryl analogues (e.g., 2,4-difluorophenyl in ), which may alter electronic properties and binding affinity.
  • Compared to thiazole-based compounds , the triazole core offers distinct hydrogen-bonding and π-stacking capabilities.

Spectral Comparisons :

Compound Class IR Features (cm⁻¹) NMR Features (1H/13C)
Target Compound Expected: ν(C=O) ~1660–1680; ν(S=O) ~1150–1200 Triazole C-H (δ ~7.5–8.5 ppm); sulfonamide protons (δ ~2.5–3.5 ppm)
Triazole-thiones ν(C=S) ~1247–1255; ν(NH) ~3278–3414 Thione C=S absence in 13C NMR; aryl protons (δ ~7.0–8.0 ppm)
S-Alkylated triazoles ν(C=O) ~1663–1682; ν(C-S) ~700–750 Alkyl protons (δ ~1.0–2.0 ppm); ketone carbonyl (δ ~190–210 ppm in 13C)

Critical Analysis :

  • The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms its non-thiol tautomeric form, consistent with triazole-thiones in .
  • The 2,5-dimethylbenzenesulfonamide group likely contributes to distinct NMR shifts compared to halogenated analogues.

Hypotheses for the Target Compound :

  • The cyclopropyl group may confer rigidity, improving target selectivity.
  • Thiophene vs. Halogenated Aryl : Thiophene’s sulfur atom could enhance interactions with metalloenzymes or aromatic receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.